molecular formula C8H18ClNO2 B2556583 3-Methyl-2-(propylamino)butanoic acid hydrochloride CAS No. 1188317-05-6

3-Methyl-2-(propylamino)butanoic acid hydrochloride

Cat. No. B2556583
CAS RN: 1188317-05-6
M. Wt: 195.69
InChI Key: BCLUZHQDSIHOBH-UHFFFAOYSA-N
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Description

“3-Methyl-2-(propylamino)butanoic acid hydrochloride” is a chemical compound with the CAS Number: 1188317-05-6 . It has a molecular weight of 195.69 . The IUPAC name for this compound is N-propylvaline hydrochloride . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “3-Methyl-2-(propylamino)butanoic acid hydrochloride” is 1S/C8H17NO2.ClH/c1-4-5-9-7(6(2)3)8(10)11;/h6-7,9H,4-5H2,1-3H3,(H,10,11);1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“3-Methyl-2-(propylamino)butanoic acid hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 195.69 .

Scientific Research Applications

Detection and Control in Food Industry

3-Methyl-2-(propylamino)butanoic acid hydrochloride and related compounds are used in detecting specific bacteria in food products. For instance, 3-methyl-butanoic acid has been identified as a marker for the presence of Staphylococcus aureus in pork and milk. Its production correlates significantly with the growth of S. aureus, suggesting its potential as a metabolic marker for specific detection in the meat and dairy industries. This rapid, convenient, and cost-effective detection approach can help ensure food safety and quality (Hu et al., 2020; Chen et al., 2018).

Antibacterial and Antifungal Applications

Derivatives of 3-Methyl-2-(propylamino)butanoic acid hydrochloride have shown significant antibacterial and antifungal activities. N-Substituted-β-amino acid derivatives containing 2-hydroxyphenyl, benzo[b]phenoxazine, and quinoxaline moieties demonstrated good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum. Some compounds also exhibited notable antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).

Bio-based Production and Green Chemistry

Research has explored the bio-based production of methyl propionate, a precursor of methyl methacrylate, from biomass-based materials. This approach, integrating enzymatic reactions and product recovery, aims at minimizing environmental impact and contributing to sustainable industrial practices. The feasibility of this process depends on enhancing enzyme activity and selectivity, as well as reducing costs associated with the bio-based feedstocks (Pereira et al., 2018).

Chiral Synthesis and Polymorphism Studies

The compound and its related substances are used in chiral synthesis and polymorphism studies. For instance, methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate, a chiral intermediate of sitagliptin, was synthesized from L-aspartic acid, demonstrating the compound's utility in the synthesis of pharmaceutically relevant substances (Xingxian, 2012). Moreover, the study of amino alcohol salts with quinaldinate revealed distinct hydrogen bonding and π∙∙∙π stacking interactions, indicating the compound's importance in structural chemistry and material science (Podjed & Modec, 2022).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and storing in a well-ventilated place (P403+P233) .

properties

IUPAC Name

3-methyl-2-(propylamino)butanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-4-5-9-7(6(2)3)8(10)11;/h6-7,9H,4-5H2,1-3H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLUZHQDSIHOBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(C(C)C)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-(propylamino)butanoic acid hydrochloride

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